(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-15/h3-6,10,13,15H,7-9,14H2,1-2H3/t13-/m0/s1 |
InChI Key |
HLAQDBXAZQWHPF-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)[C@H](CCO)N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reduction of β-Amino Ketones
One of the most established methods involves the stereoselective reduction of β-amino ketones to β-amino alcohols. The β-amino ketone intermediate is prepared via Mannich-type reactions or Claisen condensations, followed by selective reduction.
Step 1: Preparation of β-Amino Ketone Intermediate
The β-amino ketone can be synthesized by an asymmetric three-component Mannich reaction involving an aldehyde, an amine, and a ketone under catalytic conditions (e.g., L-proline catalysis). For example, benzaldehyde, p-anisidine, and propanal can be reacted to form the β-amino aldehyde, which is further converted to the β-amino ketone by oxidation with sulfur trioxide-pyridine complex.Step 2: Stereoselective Reduction
The β-amino ketone is stereoselectively reduced to the β-amino alcohol using reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3) or catecholborane. These reagents favor the formation of the 1,2-anti isomer due to intramolecular hydride transfer mechanisms, yielding the (3S)-amino alcohol with high stereoselectivity and quantitative yield.
| Reagent | Temperature | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|
| LiAlH(O-t-Bu)3 | 0 °C | ~100 | High (1,2-anti) | Intramolecular hydride transfer |
| Catecholborane | Room temp | High | High | Alternative reducing agent |
Claisen Condensation and Condensation with Amines
Another approach involves Claisen condensation of acetophenone derivatives with ethyl formate to produce benzoylacetaldehyde sodium salt, which is then condensed with methylamine hydrochloride to yield an α,β-unsaturated ketone intermediate.
This intermediate (e.g., 1-phenyl-3-methylamino-1-propen-1-one) is then reduced with sodium borohydride in glacial acetic acid to afford the β-amino alcohol.
The reduction is typically performed at low temperatures (1–15 °C) to maintain selectivity and avoid side reactions.
Post-reduction, the reaction mixture is treated with sodium hydroxide and extracted with ethyl acetate to isolate the product.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Claisen condensation | Acetophenone + ethyl formate | Benzoylacetaldehyde sodium salt |
| Condensation with methylamine | Methylamine hydrochloride | 1-phenyl-3-methylamino-1-propen-1-one |
| Reduction | Sodium borohydride + acetic acid (1–15 °C) | β-amino alcohol (3-methylamino-1-phenyl-1-propanol) |
This method is advantageous as it requires only one reduction step, improving overall yield and operational simplicity.
Epoxide Ring-Opening and Reductive Amination
A third synthetic route involves the ring-opening of epoxystyrene derivatives followed by reductive amination:
Epoxystyrene or its derivatives are regioselectively opened with amines such as benzylamine to produce β-amino alcohol intermediates.
Subsequent catalytic hydrogenation removes protecting groups (e.g., benzyl groups), and further functionalization yields the target amino alcohol.
This method allows for the preparation of optically active amino alcohols by starting from chiral epoxides.
Research Findings and Mechanistic Insights
The stereoselectivity in the reduction step is often rationalized by intramolecular hydride transfer models, which favor the anti-configuration between the amino and hydroxyl groups.
The choice of reducing agent and reaction temperature critically influences the enantiomeric excess and yield.
Using sodium borohydride in acetic acid provides a mild and efficient reduction environment, minimizing over-reduction or side reactions.
Catalytic hydrogenation for debenzylation and protection steps is commonly employed to obtain the free amino alcohol in high purity.
Summary Table of Preparation Methods
Additional Notes
The synthesis is typically conducted under inert atmosphere conditions to prevent oxidation of sensitive intermediates.
Solvent choice (e.g., ethyl acetate, DMSO) and temperature control are critical for maximizing yield and purity.
Purification is often performed by column chromatography using silica gel and appropriate eluents such as methanol/methylene chloride mixtures.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
Table 1: Key Structural Features of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL and Analogues
Key Observations:
Aryl Substituent Effects :
- The 4-(2-methylpropyl)phenyl group in the target compound enhances lipophilicity compared to the 2-naphthyl (bulkier, more π-orbital interactions) or 2,4-dichlorophenyl (electron-withdrawing, polar) groups .
- Substitution patterns influence metabolic stability; halogenated aromatics (e.g., dichlorophenyl) may resist oxidative degradation but increase toxicity risks .
Functional Group Differences: The amide in Imp. C (vs. The target’s -NH₂ and -OH groups enable dual hydrogen bonding, critical for interactions with biological targets like enzymes or receptors.
Stereochemical Considerations: The (3S) configuration in the target and (3R) in the dichlorophenyl analogue () highlight enantioselectivity’s role in bioactivity. For example, (3S) configurations in β-amino alcohols often correlate with enhanced binding to adrenergic receptors.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s amino alcohol core aligns with motifs seen in antidepressants (e.g., β-blockers) and antiviral agents.
- Data Limitations : Absence of melting/boiling points, solubility, or in vitro/in vivo studies restricts actionable conclusions.
- Synthetic Routes : Analogues like Imp. C () suggest possible synthetic pathways via amidation or reduction, but chiral synthesis methods for the (3S) configuration require exploration.
Biological Activity
(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL, also known by its CAS number 1019534-32-7, is an amino alcohol with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its structural features and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL is C13H21NO, with a molecular weight of 207.31 g/mol. The compound contains both an amino group and a hydroxyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.31 g/mol |
| CAS Number | 1019534-32-7 |
The biological activity of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the amino and hydroxyl groups facilitates hydrogen bonding and nucleophilic attacks, which are essential for modulating the activity of biological targets. This compound has shown promise in studies involving enzyme mechanisms and protein interactions, particularly as a building block in drug synthesis .
Pharmacological Applications
Research indicates that (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL may have applications in the development of therapeutic agents. Its structural similarity to other biologically active compounds suggests potential efficacy in treating various conditions, including:
- Neurological Disorders : Due to its interaction with neurotransmitter systems.
- Cancer Research : Investigated as a potential inhibitor in signaling pathways associated with tumor growth.
Case Studies and Research Findings
Several studies have explored the biological effects of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL:
- Enzyme Interaction Studies : Research has demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders .
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing dose-dependent responses that indicate potential as an anticancer agent .
- Pharmacokinetics : Studies assessing absorption, distribution, metabolism, and excretion (ADME) profiles have indicated favorable pharmacokinetic properties, making it a candidate for further development .
Q & A
Q. What are the most reliable synthetic routes for (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL, and how do reaction conditions influence enantiomeric purity?
The synthesis of this chiral amino alcohol typically involves catalytic asymmetric reduction or resolution of intermediates. Key methods include:
- Catalytic hydrogenation : Using palladium on carbon (Pd/C) or ruthenium-based catalysts under hydrogen pressure (e.g., 50–100 psi) to reduce nitro or ketone precursors. Temperature control (25–60°C) and solvent selection (ethanol, THF) are critical for achieving >90% enantiomeric excess (ee) .
- Enzymatic resolution : Lipases or esterases can resolve racemic mixtures, though substrate specificity may limit yield .
- Chiral auxiliary approaches : Employing Evans oxazolidinones or other auxiliaries to direct stereochemistry during synthesis .
Q. What analytical techniques are essential for characterizing stereochemical integrity and purity?
- NMR spectroscopy : H and C NMR verify structural integrity, while NOESY or COSY experiments confirm stereochemistry .
- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to quantify enantiomeric purity (>98% ee required for pharmacological studies) .
- Mass spectrometry (HRMS) : Confirms molecular formula (CHNO) and detects impurities .
Q. How does the 4-(2-methylpropyl)phenyl substituent influence physicochemical properties?
The bulky, lipophilic substituent enhances membrane permeability (logP ~2.5 predicted) and metabolic stability. Computational modeling (e.g., DFT) reveals steric effects that may hinder rotational freedom, impacting binding to biological targets .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Stereochemical impurities : Even 2% of the (3R)-enantiomer can alter receptor binding kinetics. Validate purity via chiral HPLC and repeat assays .
- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) affect solubility and activity. Standardize protocols (e.g., 1% DMSO in PBS) .
- Target selectivity : Use orthogonal assays (e.g., SPR, ITC) to confirm binding specificity. For example, a study reported IC values ranging from 50 nM to 1 µM for kinase inhibition due to off-target effects .
Q. What strategies optimize enantioselective synthesis for industrial-scale production?
- Continuous flow reactors : Improve heat/mass transfer and reduce racemization risks. A 2024 study achieved 85% yield and 95% ee using a microfluidic system with immobilized Ru-BINAP catalysts .
- Solvent engineering : Switch from THF to cyclopentyl methyl ether (CPME) for greener processes and easier catalyst recovery .
- DoE (Design of Experiments) : Multivariate optimization of temperature, pressure, and catalyst loading reduces batch-to-batch variability .
Q. How do structural analogs compare in biological activity, and what SAR (Structure-Activity Relationship) trends emerge?
| Compound | Substituent | Biological Activity | Key Reference |
|---|---|---|---|
| (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | 4-F | Moderate μ-opioid receptor binding (K = 120 nM) | |
| (1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol | 3-Cl, 4-CF | Enhanced kinase inhibition (IC = 35 nM) but higher cytotoxicity | |
| (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-ol (target) | 4-(iPr) | Balanced potency/selectivity (IC = 65 nM, CC > 100 µM) |
SAR trends indicate that bulky para-substituents (e.g., iPr, CF) improve target engagement but may reduce solubility. Fluorine or chlorine at meta positions enhances metabolic stability .
Q. What computational tools predict off-target interactions or metabolic pathways?
- Molecular docking (AutoDock Vina) : Screens against >5,000 human proteins to identify off-targets. A 2025 study linked this compound to unintended PDE4 inhibition .
- ADMET Predictors : Estimates CYP450 metabolism (e.g., CYP3A4-mediated oxidation) and plasma protein binding (>90%) .
- MetaSite : Identifies potential reactive metabolites; the hydroxyl group may undergo glucuronidation .
Methodological Notes
- Data reproducibility : Share raw NMR/HPLC files via repositories (e.g., Zenodo) to enable independent validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
